Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate
Overview
Description
Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their biological activities and industrial applications .
Preparation Methods
The synthesis of Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate quinoline derivative under specific conditions. One common method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach . Industrial production methods may involve the use of recyclable catalysts and solvent-free conditions to enhance sustainability .
Chemical Reactions Analysis
Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carbinol derivatives .
Scientific Research Applications
Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antiplasmodial properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate: This compound has similar structural features but differs in its substituent groups, leading to variations in its biological activities.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: This derivative exhibits unique properties due to the presence of bromine and ethynyl groups.
The uniqueness of this compound lies in its specific substituent groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-17(21)13-9-16(12-7-6-10(18)8-14(12)19)20-15-5-3-2-4-11(13)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNWWZWDIUFHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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